(3-(Morpholinomethyl)oxetan-3-YL)methanol
CAS No.:
Cat. No.: VC15984611
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO3 |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | [3-(morpholin-4-ylmethyl)oxetan-3-yl]methanol |
| Standard InChI | InChI=1S/C9H17NO3/c11-6-9(7-13-8-9)5-10-1-3-12-4-2-10/h11H,1-8H2 |
| Standard InChI Key | ZFUZVCPLXJQOHR-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CC2(COC2)CO |
Introduction
Chemical Identity and Structural Features
The compound (3-(Morpholinomethyl)oxetan-3-yl)methanol (CAS: 1188264-57-4) is characterized by the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . Its IUPAC name, (3-(morpholin-4-ylmethyl)oxetan-3-yl)methanol, reflects the presence of two functional groups: a morpholine ring attached via a methylene bridge to the oxetane core and a hydroxymethyl group at the 3-position of the oxetane .
Key Structural Attributes:
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Oxetane Core: The four-membered oxetane ring introduces significant ring strain, which enhances reactivity and influences conformational stability .
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Morpholine Substituent: The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) contributes to solubility and hydrogen-bonding capabilities .
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Hydroxymethyl Group: This polar functional group enables further derivatization, such as esterification or etherification .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1188264-57-4 | |
| Molecular Formula | C₉H₁₇NO₃ | |
| Molecular Weight | 187.24 g/mol | |
| Purity | ≥98% | |
| Synonyms | {3-[(morpholin-4-yl)methyl]oxetan-3-yl}methanol |
Applications in Drug Discovery and Materials Science
The compound’s dual functionality—combining a strained oxetane with a morpholine moiety—makes it a valuable building block in several domains:
Medicinal Chemistry
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Bioisostere for Carbonyl Groups: The oxetane ring can mimic carbonyl groups, improving metabolic stability and bioavailability in drug candidates .
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Solubility Enhancement: Morpholine’s polarity increases aqueous solubility, a critical factor in pharmacokinetic optimization .
Polymer Chemistry
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Crosslinking Agent: The hydroxymethyl group participates in polymerization reactions, enabling the creation of networks with tunable mechanical properties .
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Coordination Chemistry: Morpholine’s nitrogen atom can act as a ligand for metal ions, facilitating applications in catalysis .
| Application | Mechanism | Relevance |
|---|---|---|
| Drug Delivery | Oxetane ring improves metabolic resistance | Enhanced drug half-life |
| Epoxy Resins | Hydroxymethyl group enables crosslinking | Durable material coatings |
| Catalysis | Morpholine-metal coordination | Heterogeneous reaction environments |
Future Research Directions
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Biological Activity Profiling: Systematic studies to evaluate antimicrobial, anticancer, or neurological activity .
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Green Synthesis Routes: Development of catalytic methods to reduce waste and improve atom economy .
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Advanced Material Design: Exploration of supramolecular assemblies using the compound’s hydrogen-bonding motifs .
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